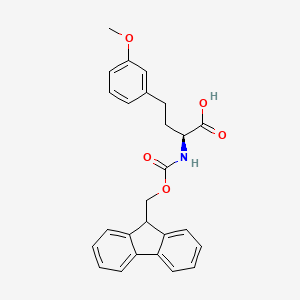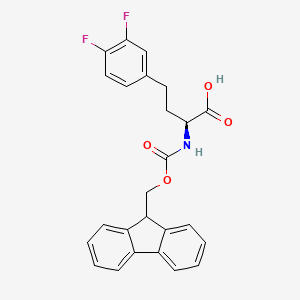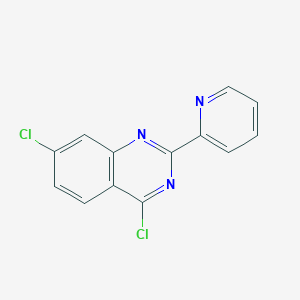
4,7-Dichloro-2-(2-pyridinyl)-quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Dichloro-2-(2-pyridinyl)-quinazoline is a heterocyclic organic compound that features a quinazoline core substituted with chlorine atoms at the 4 and 7 positions and a pyridinyl group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dichloro-2-(2-pyridinyl)-quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminopyridine and 4,7-dichloroquinazoline.
Condensation Reaction: The 2-aminopyridine undergoes a condensation reaction with 4,7-dichloroquinazoline in the presence of a suitable catalyst, such as a Lewis acid, under reflux conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
4,7-Dichloro-2-(2-pyridinyl)-quinazoline can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,7-diamino-2-(2-pyridinyl)-quinazoline, while a coupling reaction with a phenylboronic acid can produce 4,7-diphenyl-2-(2-pyridinyl)-quinazoline.
科学的研究の応用
4,7-Dichloro-2-(2-pyridinyl)-quinazoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer and other diseases.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Chemical Biology: The compound is utilized in the design of molecular probes for imaging and diagnostic applications.
作用機序
The mechanism of action of 4,7-Dichloro-2-(2-pyridinyl)-quinazoline involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the ATP-binding site. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
類似化合物との比較
Similar Compounds
4,7-Dichloroquinazoline: Lacks the pyridinyl group and has different reactivity and applications.
2-(2-Pyridinyl)-quinazoline: Does not have chlorine substitutions, affecting its chemical properties and biological activity.
4,7-Dichloro-2-phenylquinazoline: Substituted with a phenyl group instead of a pyridinyl group, leading to variations in its chemical behavior and uses.
Uniqueness
4,7-Dichloro-2-(2-pyridinyl)-quinazoline is unique due to the presence of both chlorine atoms and a pyridinyl group, which confer distinct electronic and steric properties. These features enhance its potential as a versatile building block in synthetic chemistry and its efficacy as a bioactive molecule in medicinal research.
特性
IUPAC Name |
4,7-dichloro-2-pyridin-2-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3/c14-8-4-5-9-11(7-8)17-13(18-12(9)15)10-3-1-2-6-16-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDKWZKPSPSVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
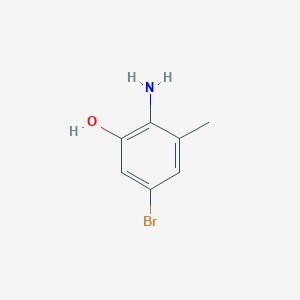
![6-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8097387.png)

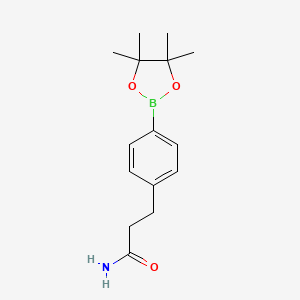
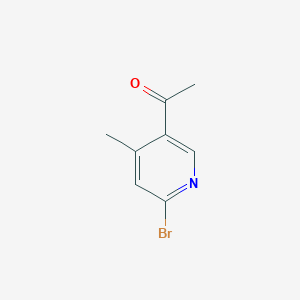
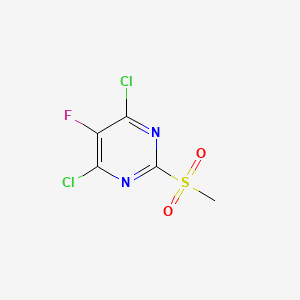
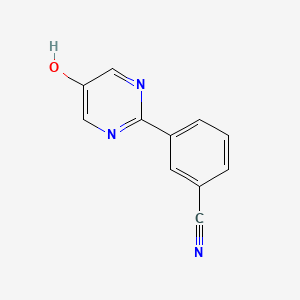
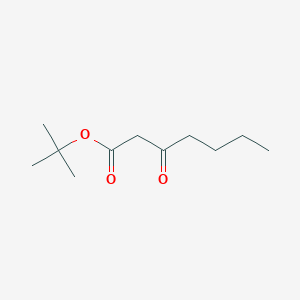
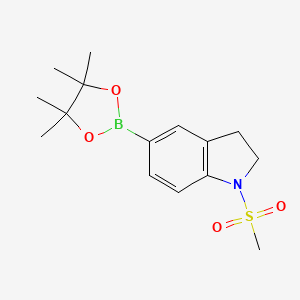
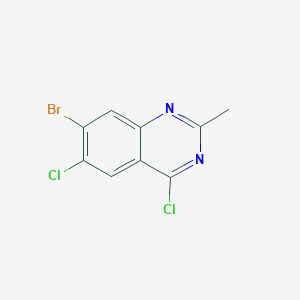
![2-Chloro-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B8097441.png)

